molecular formula C10H6BrNO B8542845 2-Bromo-1-oxoindan-5-carbonitrile

2-Bromo-1-oxoindan-5-carbonitrile

Cat. No. B8542845
M. Wt: 236.06 g/mol
InChI Key: CJMRJTDKLQFHNQ-UHFFFAOYSA-N
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Patent
US06235763B1

Procedure details

3.93 g of 1-oxoindane-5-carbonitrile are dissolved in 40 ml of glacial acetic acid and, after addition of 0.1 ml of hydrobromic acid (48% strength in water), at room temperature a solution of 1.34 ml of bromine in 8 ml of acetic acid is added dropwise. The reaction mixture is stirred at room temperature for 3 h and then added to a mixture of 20 g of ice and 40 g of water, 0.5 g of sodium bisulfite is added and the mixture is extracted by shaking twice with 50 ml of dichloromethane each time. The organic phase is washed with 50 ml of water, dried over magnesium sulfate, concentrated in vacuo and chromatographed on silica gel with toluene/ethyl acetate 25/1. 2-Bromo-l-oxoindane-5-carbonitrile is obtained with a melting point of 115-118° C.
Quantity
3.93 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
1.34 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
0.5 g
Type
reactant
Reaction Step Four
Name
Quantity
40 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][C:7]([C:11]#[N:12])=[CH:8][CH:9]=2)[CH2:4][CH2:3]1.[BrH:13].BrBr.S(=O)(O)[O-].[Na+]>C(O)(=O)C.O>[Br:13][CH:3]1[CH2:4][C:5]2[C:10](=[CH:9][CH:8]=[C:7]([C:11]#[N:12])[CH:6]=2)[C:2]1=[O:1] |f:3.4|

Inputs

Step One
Name
Quantity
3.93 g
Type
reactant
Smiles
O=C1CCC2=CC(=CC=C12)C#N
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
1.34 mL
Type
reactant
Smiles
BrBr
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
ice
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
0.5 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
40 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted
STIRRING
Type
STIRRING
Details
by shaking twice with 50 ml of dichloromethane each time
WASH
Type
WASH
Details
The organic phase is washed with 50 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel with toluene/ethyl acetate 25/1

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1C(C2=CC=C(C=C2C1)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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